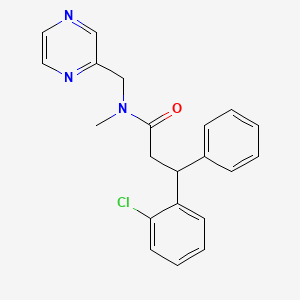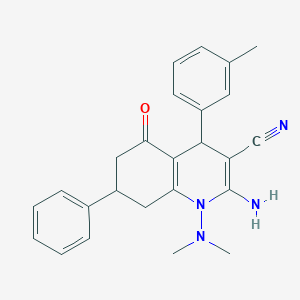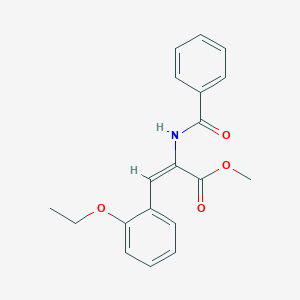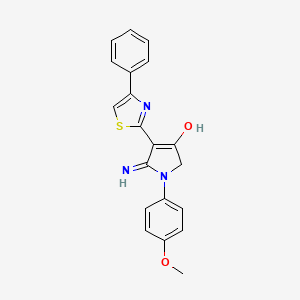
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
作用機序
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including NF-κB and AKT. This ultimately leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
In preclinical studies, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to have potent anti-tumor activity in various B-cell malignancies. Additionally, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to have a favorable safety profile in preclinical toxicology studies.
実験室実験の利点と制限
One advantage of using 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of B-cell receptor signaling. However, one limitation is that 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has a relatively short half-life, which may limit its efficacy in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide. One area of interest is the combination of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Additionally, there is interest in exploring the role of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in other B-cell malignancies beyond CLL, MCL, and DLBCL. Finally, there is ongoing research on the development of more potent and selective BTK inhibitors, which may have advantages over 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide in certain experimental settings.
合成法
The synthesis of 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with 2-pyrazinylmethanol to form 2-(2-pyrazinylmethoxy)benzonitrile. This intermediate is then reacted with N-methyl-N-phenylpropanamide in the presence of a base to form the desired product, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide. The overall yield of the synthesis is around 35%.
科学的研究の応用
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(pyrazin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-25(15-17-14-23-11-12-24-17)21(26)13-19(16-7-3-2-4-8-16)18-9-5-6-10-20(18)22/h2-12,14,19H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGZVXGOHCJROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-methyl-3-phenyl-N-(2-pyrazinylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-ethyl-7-methoxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6120099.png)
![1-[2-({3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-piperidinone](/img/structure/B6120108.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-methoxypropanamide](/img/structure/B6120116.png)
![3-fluoro-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B6120121.png)
![7-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6120128.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B6120130.png)

![[1-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6120137.png)
![N-cyclopentyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6120140.png)
![3-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6120145.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B6120153.png)
![ethyl 3-[(3,5-dinitrobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B6120164.png)